molecular formula C7H8N2O3 B11817512 6-Amino-4-methoxynicotinic acid CAS No. 1060805-18-6

6-Amino-4-methoxynicotinic acid

Cat. No.: B11817512
CAS No.: 1060805-18-6
M. Wt: 168.15 g/mol
InChI Key: RXUFXKFABBDCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3. It is a derivative of nicotinic acid, featuring an amino group at the 6-position and a methoxy group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxynicotinic acid typically involves the nitration of 4-methoxynicotinic acid followed by reduction to introduce the amino group. The reaction conditions often include the use of nitric acid for nitration and hydrogenation for reduction .

Industrial Production Methods

large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxynicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted nicotinic acids .

Scientific Research Applications

6-Amino-4-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxynicotinic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group may also play a role in modulating the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-methoxynicotinic acid
  • 6-Amino-4-hydroxynicotinic acid
  • 6-Amino-4-chloronicotinic acid

Uniqueness

6-Amino-4-methoxynicotinic acid is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

CAS No.

1060805-18-6

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6-amino-4-methoxypyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)

InChI Key

RXUFXKFABBDCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.